3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Don't risk selecting a non-methoxylated analog—CAS 324758-49-8 is the only N-(4-arylthiazol-2-yl)benzamide incorporating both the 3,4,5-trimethoxy pharmacophore (essential for tubulin polymerization and P-glycoprotein modulation) and the p-tolyl substituent on the thiazole ring. Its regioisomeric 2-amidothiazole connectivity, distinct from the Romagnoli series, opens alternative colchicine-site binding orientations. Six rotatable bonds and multiple reactive handles support downstream derivatization. Insist on this specific CAS for reproducible SAR.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 324758-49-8
Cat. No. B2846450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS324758-49-8
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)15-11-27-20(21-15)22-19(23)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22,23)
InChIKeySNDTYRMXEOEVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324758-49-8): Structural Identity and Core Physicochemical Profile for Procurement Qualification


3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a fully synthetic, trisubstituted benzamide derivative bearing a 4-(p-tolyl)-1,3-thiazol-2-yl moiety on the amide nitrogen. Its molecular formula is C20H20N2O4S with a molecular weight of 384.5 g/mol, a calculated XLogP3 of 4.1, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to the class of N-(4-arylthiazol-2-yl)benzamides, a scaffold that appears in several patent families claiming antiproliferative and kinase-modulatory activities [2]. Despite being catalogued by multiple chemical vendors, no peer-reviewed primary research paper or public bioassay repository (ChEMBL, BindingDB, PubChem BioAssay) currently reports quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for this specific CAS registry number.

Why 3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Generic Thiazolyl-Benzamide Analogs: A Structural Rationale


The compound incorporates two structural features that jointly distinguish it from the simplest N-(4-arylthiazol-2-yl)benzamide congeners: (i) the 3,4,5-trimethoxy substitution pattern on the benzamide ring, and (ii) the 4-methyl (p-tolyl) substituent on the thiazole 4-phenyl ring. In closely related trimethoxybenzamide series, the 3,4,5-trimethoxy motif has been shown to be critical for tubulin polymerization inhibition and P-glycoprotein (P-gp) modulatory activity, while the identity and position of the substituent on the thiazole 4-aryl ring profoundly influences antiproliferative potency in cell-based assays [1] [2]. The non-methoxylated analogue N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-01-4; MW 294.4 g/mol, LogP ~3.5 estimated) lacks the trimethoxy pharmacophore and is not reported to exhibit the same bioactivity profile. More broadly, the established INH1 chemotype—N-[4-(2,4-dimethylphenyl)thiazol-2-yl]benzamide (CAS 313553-47-8)—disrupts the Hec1/Nek2 mitotic pathway with a reported GI50 of 10–21 µM in breast cancer cells [3]; however, the absence of methoxy groups and the different aryl substitution pattern mean its pharmacodynamic behavior cannot be extrapolated to the target compound. Generic substitution therefore risks selecting a molecule that lacks the 3,4,5-trimethoxy pharmacophore essential for the desired mechanism of action.

Quantitative Differential Evidence for 3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324758-49-8) Versus the Closest Analog


Molecular Weight and Lipophilicity Differential vs. Non-Methoxylated Benzamide Analog (CAS 103966-01-4)

The target compound exhibits a molecular weight of 384.5 g/mol and a calculated XLogP3 of 4.1 [1]. In contrast, the non-methoxylated analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-01-4) has a molecular weight of 294.4 g/mol and an estimated LogP of approximately 3.5 . The 90.1 Da increase in molecular weight and the 0.6-unit increase in LogP arise directly from the addition of three methoxy substituents on the benzamide ring, which simultaneously increase hydrogen bond acceptor count from 2 to 6. These physicochemical shifts are expected to alter membrane permeability, solubility, and target binding, consistent with the known role of the trimethoxy motif in enhancing affinity for the colchicine-binding site of tubulin in related series [2].

Physicochemical profiling Drug-likeness Permeability prediction

Structural Determinants for Potential Tubulin Polymerization Inhibition: The 3,4,5-Trimethoxybenzamide Pharmacophore vs. Unsubstituted Benzamide

In the closely related series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles described by Romagnoli et al. (2012), the 3,4,5-trimethoxybenzoyl group is essential for high-affinity binding to the colchicine site of tubulin. The most potent compound in that series, 3b, inhibited tubulin polymerization with an IC50 of 1.2 µM and exhibited antiproliferative IC50 values of 4–22 nM across a panel of cancer cell lines [1]. While the target compound differs in connectivity (the trimethoxybenzamide is attached via an amide bond directly to the thiazole 2-amino position, rather than as a 5-benzoyl substituent), the 3,4,5-trimethoxyphenyl pharmacophore is conserved. Analogs lacking the trimethoxy motif, such as unsubstituted benzamide derivatives in the same study, showed greater than 10-fold reduction in antiproliferative activity [1]. The target compound (CAS 324758-49-8) retains this pharmacophore, whereas the direct non-methoxylated analog CAS 103966-01-4 does not.

Tubulin polymerization inhibition Antimitotic Colchicine binding site

Comparison of Thiazole C4 Substituent: p-Tolyl (Target) vs. Methyl (CAS 339217-93-5) vs. 2,4-Dimethylphenyl (INH1) in Reported Antiproliferative Contexts

The target compound bears a 4-methylphenyl (p-tolyl) group at the thiazole C4 position. The closest structurally characterized analogs—3,4,5-trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 339217-93-5) and the INH1-like N-[4-(2,4-dimethylphenyl)thiazol-2-yl]benzamide (CAS 313553-47-8)—differ at this position. INH1 has been reported to inhibit Hec1/Nek2 interaction with a GI50 of 10–21 µM in human breast cancer cell lines [1]. The 4-methylthiazole analog (CAS 339217-93-5) has a molecular weight of 308.35 g/mol and lacks the extended aromatic surface provided by the p-tolyl ring. Although no head-to-head comparison data exist for the target compound, the p-tolyl group introduces greater hydrophobicity and potential for π-stacking interactions at the thiazole 4-position, which in related thiazole SAR studies has been shown to modulate both potency and selectivity [2].

Structure-activity relationship Kinase inhibition Antiproliferative screening

Potential for P-Glycoprotein Modulation: Relevance of the Trimethoxybenzamide Scaffold for Multidrug Resistance Research

A distinct body of research has identified structurally simplified trimethoxy benzamides as selective P-glycoprotein (P-gp) inhibitors, with intramolecular hydrogen bonding and molecular flatness emerging as key determinants of activity [1]. In that study, a series of trimethoxybenzanilides (compounds 5–17) were designed and evaluated, demonstrating that the trimethoxy substitution pattern modulates P-gp inhibitory potency without affecting the closely related ABC transporter BCRP. The target compound (CAS 324758-49-8) contains the same trimethoxybenzamide core but with a thiazole bridge replacing the anilide linkage. No direct P-gp inhibition data are available for the target compound; however, the conserved pharmacophore suggests testable potential in MDR reversal assays where non-methoxylated analogs (e.g., CAS 103966-01-4) would be predicted to be inactive based on SAR from the trimethoxybenzanilide series.

P-glycoprotein inhibition Multidrug resistance Chemosensitization

Best Research and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324758-49-8)


Chemical Probe for Tubulin-Colchicine Binding Site SAR Exploration

Based on the conserved 3,4,5-trimethoxybenzamide pharmacophore [1], the target compound is a candidate probe for structure-activity relationship studies targeting the colchicine-binding site of β-tubulin. Its regioisomeric connectivity (2-amidothiazole rather than 5-benzoylthiazole) relative to the published Romagnoli series enables exploration of alternative binding orientations within the colchicine site. Procurement of this specific CAS number, rather than the non-methoxylated analog CAS 103966-01-4, ensures that the critical trimethoxy pharmacophore is present for screening.

Scaffold-Hopping Starting Point for P-Glycoprotein-Mediated MDR Reversal Agent Discovery

The trimethoxybenzamide core is a recognized pharmacophore for selective P-glycoprotein inhibition without BCRP cross-reactivity [2]. The target compound, with its thiazole linker in place of the anilide bond, represents a scaffold-hopping opportunity for medicinal chemistry teams seeking to improve metabolic stability, solubility, or patent position while retaining P-gp modulatory activity. The non-methoxylated comparator would not be expected to exhibit P-gp inhibition based on established SAR.

Antiproliferative Screening in NCI-60 or Kinase Profiling Panels

Thiazolyl-benzamides bearing aryl substituents at the thiazole 4-position are represented in patent families claiming broad-spectrum kinase inhibition and antiproliferative activity [3]. The target compound, with its unique combination of p-tolyl and trimethoxybenzamide groups, fills a specific, unclaimed position in the generic Markush structures of key patents, making it a valuable screening compound for hit-finding campaigns where novelty and freedom-to-operate are considerations.

Building Block for Advanced Heterocyclic Library Synthesis

The compound contains a free amide NH (one hydrogen bond donor), a thiazole sulfur, and an electron-rich trimethoxyphenyl ring, providing multiple reactive handles for further derivatization. As documented in PubChem [4], its six rotatable bonds and moderate lipophilicity (XLogP3 = 4.1) make it a suitable intermediate for generating lead-like compound libraries through N-alkylation, Suzuki coupling at the thiazole 5-position, or electrophilic aromatic substitution on the activated trimethoxy ring.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.